molecular formula C15H13NO B1267185 Phenyl(3-phenylaziridin-2-yl)methanone CAS No. 51659-21-3

Phenyl(3-phenylaziridin-2-yl)methanone

Cat. No. B1267185
CAS RN: 51659-21-3
M. Wt: 223.27 g/mol
InChI Key: SUHPZGRFOCEHTL-UHFFFAOYSA-N
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Description

Phenyl(3-phenylaziridin-2-yl)methanone is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 . This compound is used in scientific research and has diverse applications due to its unique structure, making it valuable for drug discovery, organic synthesis, and material science advancements.


Synthesis Analysis

The synthesis of Phenyl(3-phenylaziridin-2-yl)methanone involves several steps. One of the methods includes the synthesis of alkyl aziridines and the synthesis of (1-benzyl-3-phenylaziridin-2-yl)(phenyl)methanone . Another method involves the condensation of benzoyl chloride .


Molecular Structure Analysis

The molecular structure of Phenyl(3-phenylaziridin-2-yl)methanone is based on the molecular formula C15H13NO . The InChI string representation of this compound is InChI=1/C15H13NO/c17-15 (12-9-5-2-6-10-12)14-13 (16-14)11-7-3-1-4-8-11/h1-10,13-14,16H .


Chemical Reactions Analysis

Phenyl(3-phenylaziridin-2-yl)methanone can undergo various chemical transformations. For instance, it can be involved in the synthesis of γ-lactams from ketoaziridines . It can also participate in the oxidation of Csp3-H bonds for the synthesis of aromatic ketones .

Scientific Research Applications

Organic Synthesis

Phenyl(3-phenylaziridin-2-yl)methanone serves as a versatile intermediate in organic synthesis. It can undergo various transformations to create a wide array of complex molecules. For instance, its aziridine ring can be opened under controlled conditions to introduce new functional groups, which is valuable in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug discovery. Its structure can be modified to produce derivatives that may interact with biological targets. For example, it could be used to synthesize novel ligands that might inhibit or activate certain receptors or enzymes within the body .

Materials Science

The compound’s ability to form stable heterocyclic structures makes it useful in materials science. It can be used to create polymers with specific properties or as a building block for organic electronic materials, such as light-emitting diodes (OLEDs) or solar cells .

Analytical Chemistry

In analytical chemistry, derivatives of Phenyl(3-phenylaziridin-2-yl)methanone could be used as fluorescent probes or sensors. Their photophysical properties allow them to be used in fluorescence spectroscopy, which is a powerful tool for the detection and quantification of various substances .

Environmental Science

This compound could be utilized in environmental science to develop dyes with specific properties that could be used in environmental sensing or as tracers to monitor pollution levels. Its derivatives may also have applications in the study of environmental processes at the molecular level .

Pharmacology

Phenyl(3-phenylaziridin-2-yl)methanone and its derivatives could be explored for their pharmacological properties. They might serve as lead compounds in the development of new medications with anti-inflammatory, antimicrobial, or anticancer activities, as suggested by preliminary studies on similar structures .

properties

IUPAC Name

phenyl-(3-phenylaziridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHPZGRFOCEHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304731
Record name phenyl(3-phenylaziridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Phenyl(3-phenylaziridin-2-yl)methanone

CAS RN

51659-21-3
Record name NSC167104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenyl(3-phenylaziridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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